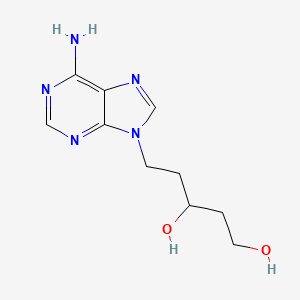

5-(6-Aminopurin-9-yl)pentane-1,3-diol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(6-Aminopurin-9-yl)pentane-1,3-diol: is a synthetic compound with the molecular formula C10H15N5O2 It is a derivative of adenine, a purine nucleobase, and features a pentane-1,3-diol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Aminopurin-9-yl)pentane-1,3-diol typically involves the following steps:

Starting Material: The synthesis begins with adenine, which is commercially available.

Alkylation: Adenine undergoes alkylation with a suitable pentane-1,3-diol derivative under basic conditions. This step introduces the pentane-1,3-diol moiety to the adenine ring.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation reactions using optimized conditions to maximize yield and minimize by-products. The process may include:

Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.

Catalysts: Catalysts may be used to enhance the reaction rate and selectivity.

Purification: Industrial purification methods such as distillation, crystallization, and chromatography are employed to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5-(6-Aminopurin-9-yl)pentane-1,3-diol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of reduced derivatives with altered functional groups.

Substitution: Formation of substituted derivatives with new functional groups.

Wissenschaftliche Forschungsanwendungen

5-(6-Aminopurin-9-yl)pentane-1,3-diol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential role in nucleic acid interactions and enzyme inhibition.

Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.

Industry: Utilized in the development of novel materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-(6-Aminopurin-9-yl)pentane-1,3-diol involves its interaction with molecular targets such as nucleic acids and enzymes. The compound can:

Bind to Nucleic Acids: The purine moiety allows it to interact with DNA or RNA, potentially affecting replication or transcription processes.

Inhibit Enzymes: The compound may inhibit specific enzymes by binding to their active sites, thereby modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Adenine: The parent compound, a purine nucleobase.

9-(2-Hydroxyethyl)adenine: A derivative with a hydroxyethyl group.

9-(3,5-Dihydroxypentyl)adenine: A similar compound with a dihydroxypentyl group.

Uniqueness

5-(6-Aminopurin-9-yl)pentane-1,3-diol is unique due to its specific pentane-1,3-diol moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biologische Aktivität

5-(6-Aminopurin-9-yl)pentane-1,3-diol is a purine derivative that has garnered attention in biochemical research due to its potential biological activities. This compound is structurally related to adenine and other nucleobases, which are critical in various biological processes, including cellular signaling and metabolism. Understanding its biological activity can provide insights into its therapeutic potential, particularly in the fields of oncology and virology.

- Molecular Formula : C10H14N4O2

- Molecular Weight : 238.25 g/mol

- LogP : -0.7 (indicating hydrophilicity)

- Hydrogen Bond Donors : 3

- Hydrogen Bond Acceptors : 6

These properties suggest that this compound may interact with biological molecules through hydrogen bonding, which is vital for its biological activity.

This compound is believed to act primarily as an antagonist at various purinergic receptors, particularly the P2Y receptor family. These receptors play significant roles in cellular signaling pathways related to inflammation, immune response, and neurotransmission .

Key Findings from Research Studies

-

Antiviral Activity :

- Research indicates that derivatives of 6-aminopurine exhibit antiviral properties against several viruses, including herpes simplex virus and human cytomegalovirus. The mechanism involves inhibition of viral replication through interference with nucleic acid synthesis .

- A study highlighted the potential of this compound as a candidate for further development into antiviral therapies due to its structural similarity to known antiviral agents .

-

Anticancer Properties :

- Compounds similar to this compound have been shown to inhibit DNA synthesis in cancer cells by mimicking purine nucleotides, thereby disrupting the proliferation of malignant cells .

- In vitro studies demonstrated that this compound could induce apoptosis in certain cancer cell lines, suggesting its utility as a chemotherapeutic agent .

Case Study 1: Antiviral Efficacy

In a controlled laboratory setting, researchers tested the efficacy of this compound against herpes simplex virus type 1 (HSV-1). The compound was administered at varying concentrations (0.1 μM to 10 μM), and results indicated a dose-dependent reduction in viral titers with an IC50 value of approximately 0.48 μM. This suggests significant antiviral potential that warrants further investigation into its mechanism and application.

Case Study 2: Cancer Cell Line Studies

A study involving human breast cancer cell lines treated with this compound showed a reduction in cell viability by over 70% at concentrations above 5 μM after 48 hours of treatment. Flow cytometry analysis revealed increased apoptotic markers in treated cells compared to controls, indicating that this compound may induce programmed cell death in cancerous cells.

Data Table: Summary of Biological Activities

| Activity Type | Target | IC50/EC50 (μM) | Observations |

|---|---|---|---|

| Antiviral | HSV-1 | 0.48 | Significant reduction in viral replication |

| Anticancer | Breast Cancer Cells | ~5 | Induced apoptosis and reduced cell viability |

| P2Y Receptor Antagonism | Various Receptors | Not specified | Potential modulation of inflammatory responses |

Eigenschaften

CAS-Nummer |

69895-62-1 |

|---|---|

Molekularformel |

C10H15N5O2 |

Molekulargewicht |

237.26 g/mol |

IUPAC-Name |

5-(6-aminopurin-9-yl)pentane-1,3-diol |

InChI |

InChI=1S/C10H15N5O2/c11-9-8-10(13-5-12-9)15(6-14-8)3-1-7(17)2-4-16/h5-7,16-17H,1-4H2,(H2,11,12,13) |

InChI-Schlüssel |

UTJYYNFDADPPHB-UHFFFAOYSA-N |

Kanonische SMILES |

C1=NC(=C2C(=N1)N(C=N2)CCC(CCO)O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.